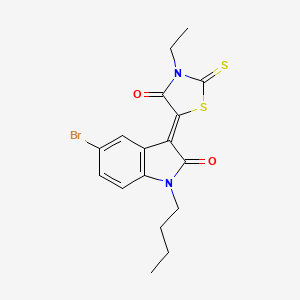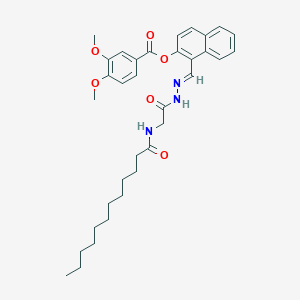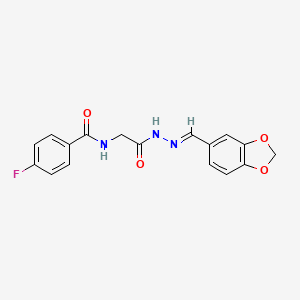![molecular formula C11H6FN3OS B12024709 5-(3-Fluorobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12024709.png)
5-(3-Fluorobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Fluorobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic compound that belongs to the thiazolotriazole class This compound is characterized by a thiazole ring fused to a triazole ring, with a fluorobenzylidene substituent at the 5-position
Vorbereitungsmethoden
The synthesis of 5-(3-Fluorobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves several steps. One common method starts with the preparation of 1,2,4-triazole-3-thioles, which are then alkylated to form S-alkylated triazoles. These intermediates undergo cyclization in the presence of sulfuric acid to form thiazolotriazoles. Finally, the target compound is synthesized by treating the thiazolotriazoles with 4-fluorobenzaldehyde, chloroacetic acid, and anhydrous sodium acetate in the presence of acetic acid and acetic anhydride .
Analyse Chemischer Reaktionen
5-(3-Fluorobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzylidene group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown antimicrobial activity against certain bacteria and fungi.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-(3-Fluorobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with various molecular targets. In antimicrobial applications, it is believed to inhibit the growth of microorganisms by interfering with their metabolic pathways. In anticancer research, the compound may induce apoptosis in cancer cells by targeting specific proteins and signaling pathways involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-(3-Fluorobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one include other thiazolotriazoles and thiazole derivatives. These compounds share a common thiazole ring structure but differ in their substituents and overall molecular architecture. For example:
Thiazolo[3,2-b][1,2,4]triazole derivatives: These compounds have similar biological activities and are used in antimicrobial and anticancer research.
Thiazole derivatives: These include compounds like thiazole-based antibiotics and antifungal agents, which have a wide range of medicinal applications.
The uniqueness of this compound lies in its specific fluorobenzylidene substituent, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H6FN3OS |
|---|---|
Molekulargewicht |
247.25 g/mol |
IUPAC-Name |
(5E)-5-[(3-fluorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C11H6FN3OS/c12-8-3-1-2-7(4-8)5-9-10(16)15-11(17-9)13-6-14-15/h1-6H/b9-5+ |
InChI-Schlüssel |
TWRNQIDEZMQWHZ-WEVVVXLNSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)F)/C=C/2\C(=O)N3C(=NC=N3)S2 |
Kanonische SMILES |
C1=CC(=CC(=C1)F)C=C2C(=O)N3C(=NC=N3)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-(2,6-dibromo-4-methylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12024691.png)
![Ethyl 4-{[2-{[4-(ethoxycarbonyl)anilino]carbonyl}-3-(3-phenoxyphenyl)acryloyl]amino}benzoate](/img/structure/B12024699.png)
![5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12024701.png)

![N-(3,4-difluorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12024719.png)


